![molecular formula C8H4N2O4S3 B14436173 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene CAS No. 79929-23-0](/img/structure/B14436173.png)
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that features two thiophene rings, each substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with nitric acid to introduce the nitro groups at the desired positions. The reaction conditions often require careful control of temperature and the use of a solvent such as acetic acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives or other oxidized products.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to participate in redox reactions and form covalent bonds with biomolecules is key to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrothiophene: A simpler nitro-substituted thiophene with similar reactivity but fewer functional groups.
3-(5-Nitrothiophen-2-yl)acrylic acid: Another nitro-substituted thiophene derivative with different functional groups and applications.
Uniqueness
3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to the presence of two nitro groups and a sulfanyl linkage between the thiophene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
79929-23-0 |
|---|---|
Formule moléculaire |
C8H4N2O4S3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
3-nitro-2-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-3-4-15-8(5)17-7-2-1-6(16-7)10(13)14/h1-4H |
Clé InChI |
NBTNYXABVNQMOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1[N+](=O)[O-])SC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



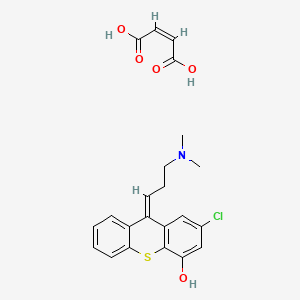
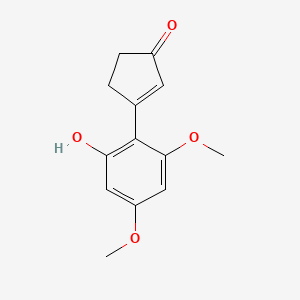

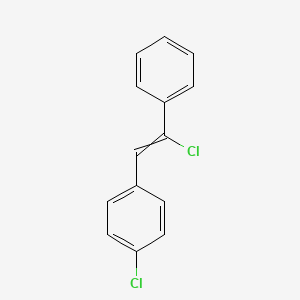
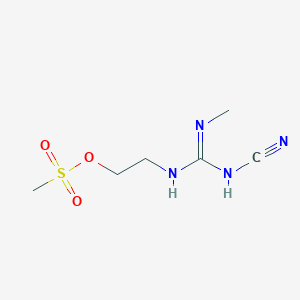

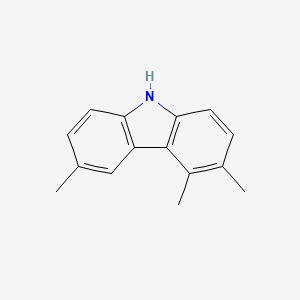
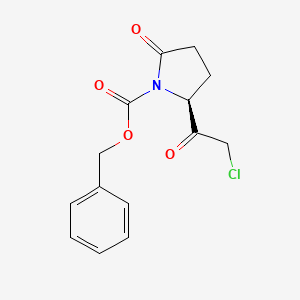
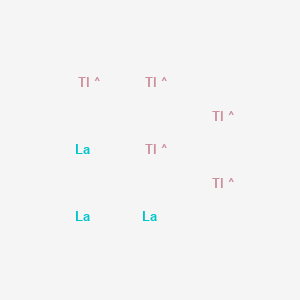
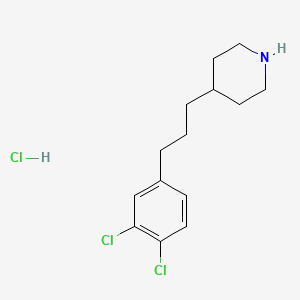
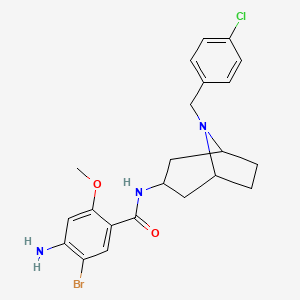
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)

